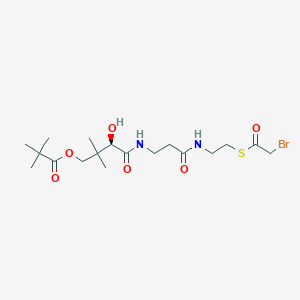
3-Bromo-2,5-dimethoxybenzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 3-Bromo-2,5-dimethoxybenzoic acid, such as 1-(bromomethyl)-3,5-dimethoxybenzene, involves straightforward procedures starting from 3,5-dihydroxybenzoic acid. These processes are characterized by their efficiency and the potential for application in the preparation of natural products and medicaments, showcasing the versatility of this compound's derivatives in synthetic chemistry (Saeed et al., 2024).
Molecular Structure Analysis
Studies on related compounds, such as 3,5-dihydroxybenzoic acid and its bromo derivatives, reveal intricate molecular recognition and supramolecular assembly mechanisms. These include hydrogen bonding and the formation of elegant supramolecular architectures, demonstrating the compound's capability to form complex structures with N-donor compounds through subtle recognition patterns (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
The bromination of related compounds has been extensively studied, showcasing the chemical reactivity and potential transformations of 3-Bromo-2,5-dimethoxybenzoic acid derivatives. These reactions proceed smoothly with a broad substrate scope, allowing further elaboration into other valuable chemical entities. This demonstrates the compound's versatility and reactivity in synthetic applications (Zheng et al., 2019).
Physical Properties Analysis
The physical properties of 3-Bromo-2,5-dimethoxybenzoic acid derivatives, such as crystal structure and hydrogen bonding capabilities, are crucial for understanding their behavior in different environments. These properties influence the compound's solubility, stability, and overall usability in various applications. Studies on similar compounds provide valuable insights into the physical characteristics and intermolecular interactions that define the behavior of 3-Bromo-2,5-dimethoxybenzoic acid derivatives in solid states (Lynch et al., 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity with different functional groups and potential for forming diverse chemical structures, highlight the compound's significance in synthetic chemistry. The ability to undergo various chemical reactions, including bromocyclization and cross-coupling, underscores the versatility and utility of 3-Bromo-2,5-dimethoxybenzoic acid derivatives in constructing complex molecular architectures (Zheng et al., 2019).
Aplicaciones Científicas De Investigación
In the field of medicinal chemistry, 4-bromo-3,5-dihydroxybenzoic acid, a related compound, is used as an intermediate for preparing pyrimidine medicaments. Its structure is identified by mass spectrometry, and synthetic conditions have been investigated (Xu Dong-fang, 2000).
Methyl 3-bromo-2-(2',3'-dibromo-4',5'-dimethoxy benzoyl)-4,5-dimethoxybenzoate, a derivative of 3-Bromo-2,5-dimethoxybenzoic acid, shows inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is significant for drug development (Han Lijun, 2010).
It is used in the synthesis of complex organic molecules, such as delitschiapyrone A, a pentacyclic natural product. The synthesis involves a seven-step process starting from 4-bromo-3,5-dimethoxybenzoic acid (Kazuki Kurasawa et al., 2018).
The compound 2,5-dimethoxybenzoic acid has been found effective in reducing postharvest decay of strawberry fruits, particularly when combined with 0.05% Tween 20 (V. Lattanzio et al., 1996).
In industrial production, 3,5-dimethoxybenzoic acid has shown higher solubility in ethanol than n-butanol, which increases with temperature. This property is important for its industrial applications (Shanshan Feng et al., 2021).
3-Bromo-4,5-dihydroxybenzaldehyde, a structurally related compound, has been found to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway, a crucial aspect in dermatological research (Yea Seong Ryu et al., 2019).
Its derivatives have been synthesized for potential use as antipsychotic agents, showing potent antidopaminergic properties (T. Högberg et al., 1990).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-2,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(14-2)7(10)4-5/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCIKSLLGORHBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544711 | |
| Record name | 3-Bromo-2,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dimethoxybenzoic acid | |
CAS RN |
100940-12-3 | |
| Record name | 3-Bromo-2,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2,5-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azaniumyl]propanoate](/img/structure/B17455.png)





![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)

![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)

![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B17476.png)


